molecular formula C17H20N2O2 B5416494 1-(4-Methoxyphenyl)-3-(1-phenylpropyl)urea

1-(4-Methoxyphenyl)-3-(1-phenylpropyl)urea

Cat. No.: B5416494
M. Wt: 284.35 g/mol
InChI Key: KYNKZVYKBSVQKS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(1-phenylpropyl)urea is an organic compound that features a urea functional group attached to a 4-methoxyphenyl and a 1-phenylpropyl group

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(1-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-16(13-7-5-4-6-8-13)19-17(20)18-14-9-11-15(21-2)12-10-14/h4-12,16H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNKZVYKBSVQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-(1-phenylpropyl)urea typically involves the reaction of 4-methoxyaniline with 1-phenylpropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process can be summarized as follows:

    Step 1: Preparation of 1-phenylpropyl isocyanate from 1-phenylpropylamine and phosgene.

    Step 2: Reaction of 4-methoxyaniline with 1-phenylpropyl isocyanate to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(1-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(1-phenylpropyl)urea has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-phenylpropyl)urea involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-(1-phenylethyl)urea: Similar structure but with a different alkyl chain length.

    1-(4-Methoxyphenyl)-3-(1-phenylbutyl)urea: Similar structure but with a longer alkyl chain.

Uniqueness: 1-(4-Methoxyphenyl)-3-(1-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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